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Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple kinases, most

notably BCR-ABL and Src family kinases. It is a crucial therapeutic agent in the treatment of

chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (Ph+ ALL). Understanding the binding affinity of dasatinib to its various kinase targets

is paramount for elucidating its mechanism of action, optimizing drug efficacy, and predicting

potential off-target effects. This document provides detailed application notes and protocols for

several widely used biophysical techniques to measure the binding affinity of dasatinib to its

target kinases.

Data Presentation: Dasatinib Binding Affinities
The following table summarizes the dissociation constants (Kd) of dasatinib for a panel of

selected kinases, providing a quantitative overview of its binding profile.
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Kinase Target Dissociation Constant (Kd) [nM]

ABL1 0.8

SRC 0.5

LCK 1.1

YES1 0.6

FYN 0.2

KIT 5.4

PDGFRβ 28

EPHA2 1.6

BTK <1

TEC 3.9

Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the

binding affinity of dasatinib to its kinase targets.

Microscale Thermophoresis (MST)
Microscale thermophoresis (MST) is a powerful technique to quantify biomolecular interactions

in solution.[1][2][3] It measures the directed movement of molecules in a microscopic

temperature gradient, which is influenced by changes in size, charge, and hydration shell upon

ligand binding.[1][2][3]

Protocol:

Protein Labeling:

Label the purified kinase of interest with a fluorescent dye (e.g., NHS-ester dye targeting

primary amines) according to the manufacturer's instructions.

Remove excess dye using a desalting column.
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Determine the final protein concentration and degree of labeling using UV-Vis

spectrophotometry.

Sample Preparation:

Prepare a stock solution of dasatinib in 100% DMSO.

Prepare a 16-point serial dilution of dasatinib in assay buffer (e.g., 50 mM Tris-HCl pH 7.8,

150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20). The highest concentration should be at

least 100-fold higher than the expected Kd.

Prepare a solution of the fluorescently labeled kinase in the same assay buffer at a final

concentration of 10-50 nM.

MST Measurement:

Mix the labeled kinase solution with each dasatinib dilution in a 1:1 ratio.

Incubate the mixtures for 10-30 minutes at room temperature to reach binding equilibrium.

Load the samples into MST capillaries.

Place the capillaries into the MST instrument.

Perform the MST experiment using instrument settings appropriate for the chosen

fluorophore.

Data Analysis:

The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the

dasatinib concentration.

Fit the resulting binding curve using a suitable model (e.g., Kd model) to determine the

dissociation constant (Kd).

Fluorescence Polarization (FP)
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Fluorescence polarization (FP) is a solution-based, homogeneous technique that measures the

change in the rotational speed of a fluorescently labeled molecule upon binding to a larger

partner.[4][5][6][7]

Protocol:

Probe Selection and Validation:

A fluorescently labeled ligand (tracer) that binds to the kinase of interest is required. This

can be a fluorescently labeled version of dasatinib or a known fluorescent ligand for the

target kinase.

Determine the optimal concentration of the tracer and kinase to achieve a stable and

significant polarization signal.

Competitive Binding Assay:

Prepare a series of dilutions of unlabeled dasatinib in assay buffer (e.g., 20 mM HEPES

pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

In a black, low-volume 384-well plate, add the fluorescent tracer at its predetermined

optimal concentration.

Add the serially diluted dasatinib to the wells.

Initiate the binding reaction by adding the kinase at its predetermined optimal

concentration.

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the

binding to reach equilibrium.

FP Measurement:

Measure the fluorescence polarization using a plate reader equipped with appropriate

excitation and emission filters for the chosen fluorophore.

Data Analysis:
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The decrease in fluorescence polarization is plotted against the concentration of dasatinib.

The data is fitted to a competitive binding model to determine the IC50 value.

The IC50 value can be converted to a Ki (inhibition constant), which is equivalent to the Kd

in a competitive binding assay, using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time

biomolecular interactions by detecting changes in the refractive index on a sensor chip surface.

[8]

Protocol:

Chip Preparation and Ligand Immobilization:

Select a suitable sensor chip (e.g., CM5).

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-

hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Immobilize the purified kinase onto the activated sensor chip surface via amine coupling.

The amount of immobilized protein should be optimized to avoid mass transport

limitations.

Deactivate any remaining active esters with ethanolamine.

A reference flow cell should be prepared in the same way but without the immobilized

kinase to subtract non-specific binding.

Analyte Preparation:

Prepare a series of dilutions of dasatinib in running buffer (e.g., HBS-EP+ buffer: 10 mM

HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The concentration

range should span from well below to well above the expected Kd.

Binding Measurement:
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Inject the dasatinib solutions over the sensor chip surface at a constant flow rate.

Monitor the association phase as dasatinib binds to the immobilized kinase.

After the association phase, inject running buffer to monitor the dissociation of the

dasatinib-kinase complex.

After each cycle, regenerate the sensor surface using a suitable regeneration solution

(e.g., a short pulse of low pH glycine or high salt solution) to remove bound dasatinib.

Data Analysis:

The sensorgrams (response units vs. time) are corrected for non-specific binding by

subtracting the signal from the reference flow cell.

The association (kon) and dissociation (koff) rate constants are determined by fitting the

sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

The dissociation constant (Kd) is calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a

binding event, providing a complete thermodynamic profile of the interaction, including the

binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[9][10]

Protocol:

Sample Preparation:

Dialyze both the purified kinase and dasatinib extensively against the same buffer (e.g., 50

mM phosphate buffer pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.

Accurately determine the concentrations of the kinase and dasatinib solutions using a

reliable method (e.g., UV-Vis spectrophotometry for the protein and a validated analytical

method for dasatinib).
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Degas both solutions immediately before the experiment to prevent air bubbles in the

calorimeter.

ITC Experiment:

Load the kinase solution into the sample cell of the calorimeter.

Load the dasatinib solution into the injection syringe. The concentration of dasatinib in the

syringe should be 10-20 times higher than the concentration of the kinase in the cell.

Set the experimental parameters, including the cell temperature, stirring speed, and

injection volume and spacing.

Perform an initial small injection to account for any initial artifacts, followed by a series of

injections of the dasatinib solution into the kinase solution.

A control experiment, titrating dasatinib into the buffer alone, should be performed to

determine the heat of dilution.

Data Analysis:

The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.

Integrate the area under each peak to determine the heat change per injection.

Subtract the heat of dilution from the binding heats.

Plot the corrected heat change per mole of injectant against the molar ratio of dasatinib to

kinase.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the Kd, ΔH, and stoichiometry (n).

Mandatory Visualizations
Signaling Pathway
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Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
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Experimental Workflow
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Caption: General experimental workflow for determining binding affinity.

Logical Relationship: Assay Selection
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Caption: Decision tree for selecting a suitable binding affinity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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